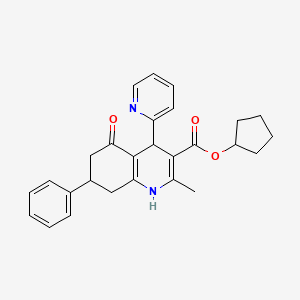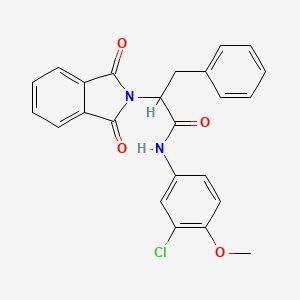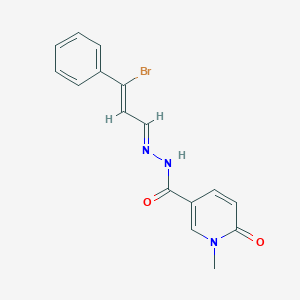
2-(3-chlorophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyl group, and a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with a suitable dicarbonitrile precursor under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-chlorophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3-chlorophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the rest of the structure.
3-(2-chlorophenyl)-5-methyl-4-isoxazole: Contains a chlorophenyl group and a different core structure.
Indole derivatives: Have similar aromatic structures but different functional groups.
Uniqueness
2-(3-chlorophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile is unique due to its combination of functional groups and the naphthalene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-hydroxy-7,7-dimethyl-5-oxo-3,6-dihydro-2H-naphthalene-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-19(2)8-15-18(17(25)9-19)16(24)7-14(20(15,10-22)11-23)12-4-3-5-13(21)6-12/h3-6,8,14,24H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQVNRHJXPCYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(CC(C(C2=C1)(C#N)C#N)C3=CC(=CC=C3)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4982842.png)
![ETHYL {[4-(ETHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE](/img/structure/B4982843.png)

![2-[5-(4-bromophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B4982857.png)
![5-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982868.png)
![2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanol;hydrochloride](/img/structure/B4982872.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(1-pyrazin-2-ylpropan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4982888.png)

![N-(3-methoxyphenyl)-2-[2-(naphthalen-2-yloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)
![3-naphthalen-1-yl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B4982918.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
